N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
Molecular Formula |
C19H16ClN3O4 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H16ClN3O4/c1-11-6-7-12(8-16(11)20)22-17(24)15-10-21-19(26)23(18(15)25)13-4-3-5-14(9-13)27-2/h3-10H,1-2H3,(H,21,26)(H,22,24) |
InChI Key |
RJBMFROXJIHYMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction-Based Multi-Component Condensation
The Biginelli reaction serves as a foundational method for constructing 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffolds, which can be functionalized to yield carboxamide derivatives. For the target compound, a modified Biginelli protocol is employed using:
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3-Methoxyphenylacetaldehyde as the aldehyde component.
-
Ethyl 3-oxobutanoate as the β-keto ester.
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Urea or thiourea as the urea component.
The reaction is catalyzed by diisopropylethylammonium acetate (DIPEAc) , which enhances electrophilic activation of the aldehyde and promotes cyclocondensation. Under reflux in ethanol (80°C, 6–8 hours), the DHPM intermediate forms with a yield of 78–85%. Subsequent hydrolysis of the ester group (using 6 M HCl) generates the carboxylic acid, which is then converted to the carboxamide via coupling with 3-chloro-4-methylaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) .
Key Analytical Data for Intermediate DHPM :
Acid Chloride-Mediated Amide Coupling
An alternative route involves synthesizing the tetrahydropyrimidine-5-carboxylic acid followed by amide bond formation. The carboxylic acid is treated with phosphorus trichloride (PCl₃) in xylene at 110°C for 2 hours to form the acid chloride in situ. Subsequent reaction with 3-chloro-4-methylaniline in the presence of triethylamine yields the target carboxamide with an 82% isolated yield.
Optimization Insight :
-
Solvent Choice : Xylene outperforms toluene (82% vs. 52% yield) due to superior stability of the acid chloride intermediate.
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Catalyst Efficiency : PCl₃ minimizes side reactions compared to thionyl chloride or oxalyl chloride.
Advanced Catalytic Systems and Reaction Engineering
Ultrasound-Assisted One-Pot Synthesis
Incorporating ultrasound irradiation (25 kHz, 250 W) accelerates the reaction kinetics and improves yields. A four-component one-pot synthesis is feasible using:
-
Ethyl acetoacetate , hydrazine hydrate , methyl phenylglyoxylate , and malononitrile as precursors.
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Indium(III) chloride (InCl₃, 20 mol%) in 50% aqueous ethanol at 40°C for 20 minutes.
While this method originally produces pyrano[2,3-c]pyrazole derivatives, adapting the protocol by substituting malononitrile with a carboxamide precursor could streamline the synthesis.
Advantages :
Solvent and Temperature Optimization
Critical parameters for maximizing yield and purity include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Xylene | +30% vs. toluene |
| Temperature | 110°C | Prevents decomposition |
| Catalyst Loading | 20 mol% InCl₃ | Balances cost and efficiency |
Functionalization and Post-Synthetic Modifications
Regioselectivity Challenges and Solutions
The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups necessitates careful control to avoid regioisomeric byproducts. Low-temperature stepwise addition of reagents and high-dilution conditions mitigate premature coupling.
Analytical Characterization and Validation
Spectroscopic Confirmation
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IR Spectroscopy :
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¹H NMR (DMSO-d₆) :
-
Mass Spectrometry :
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while nucleophilic substitution can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and application in different fields:
Antimicrobial Activity
Research has shown that derivatives of tetrahydropyrimidines, including this compound, possess notable antimicrobial properties. In vitro studies indicated that it can inhibit the growth of various bacterial strains. For instance:
| Bacterial Strain | IC50 Value (μM) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
These findings suggest potential applications in developing new antimicrobial agents to combat resistant bacterial infections.
Anticancer Potential
The compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it induces apoptosis by downregulating anti-apoptotic proteins while upregulating pro-apoptotic factors. This dual mechanism may position it as a promising candidate for anticancer drug development.
Enzyme Inhibition
N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has shown potential as an inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and linked to various metabolic disorders. The compound's ability to inhibit these enzymes could have implications for treating conditions related to amino acid metabolism.
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Methoxy Group : Enhances lipophilicity and cellular uptake.
- Chlorophenyl Moiety : Contributes to interactions with target enzymes and receptors.
Understanding these relationships is vital for optimizing the compound's efficacy and safety profile in therapeutic applications.
Case Study 1: Antimicrobial Activity
A study on similar tetrahydropyrimidine derivatives demonstrated significant variations in antimicrobial potency based on structural modifications. The investigated compound exhibited an IC50 value of 25 μM against Staphylococcus aureus, indicating its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Research
In a study focusing on cancer cell lines, the compound was found to induce apoptosis through modulation of apoptotic pathways. It showed promise in downregulating proteins associated with cell survival while promoting factors that lead to cell death.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
Key Observations :
- The 2,4-dioxo moiety in the target compound distinguishes it from 2-thioxo derivatives (e.g., ), which may alter electronic properties and hydrogen-bonding capacity.
- The 3-chloro-4-methylphenyl group provides steric bulk and lipophilicity compared to simpler chlorophenyl or methoxyphenyl substituents in analogs .
- The presence of a 3-methoxyphenyl group at position 3 may enhance metabolic stability compared to non-substituted or fluorinated aryl groups .
Biological Activity
N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 863612-51-5) is a compound belonging to the pyrimidine class, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H16ClN3O4
- Molecular Weight : 373.80 g/mol
- Structure : The compound features a tetrahydropyrimidine core with two aromatic substituents and a carboxamide functional group.
Antimicrobial Activity
Pyrimidine derivatives are well-known for their antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains and fungi.
Case Studies and Findings:
-
Antibacterial Activity :
- A study demonstrated that similar pyrimidine derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. Compounds with halogen substitutions at specific positions on the phenyl ring often showed enhanced activity due to increased lipophilicity and interaction with bacterial membranes .
- In vitro tests indicated that the compound could inhibit bacterial growth effectively, with MIC values comparable to standard antibiotics .
- Antifungal Activity :
Cytotoxicity and Antitumor Potential
The biological activity of this compound extends beyond antimicrobial effects. Its cytotoxicity against cancer cell lines has been explored:
- Cytotoxic Studies :
- A review highlighted that certain pyrimidine derivatives could induce apoptosis in cancer cells by disrupting cellular signaling pathways. The presence of specific substituents on the pyrimidine ring correlates with increased cytotoxicity against various human cancer cell lines .
- In particular, compounds with methoxy and chloro groups were noted for their enhanced antitumor activity when tested against HeLa cells .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug development:
| Substituent | Biological Activity | Notes |
|---|---|---|
| 3-Chloro | Increased lipophilicity | Enhances membrane penetration |
| 4-Methyl | Antibacterial | Improves binding affinity |
| 3-Methoxy | Antifungal | Enhances interaction with fungal cells |
| Carboxamide | Cytotoxicity | Facilitates apoptosis in cancer cells |
The presence of hydrophobic substituents has been linked to improved antibacterial activity through enhanced interaction with bacterial membranes .
Q & A
Synthesis and Purification
Basic: What are the common synthetic routes for preparing N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide? The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydropyrimidine core. Key steps include:
- Coupling reactions : Use of carbodiimide reagents (e.g., EDC·HCl) with HOBt for amide bond formation between intermediates .
- Cyclization : Acid- or base-catalyzed cyclization to form the tetrahydropyrimidine ring, often under reflux in solvents like DMF or THF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the final product .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
- Design of Experiments (DOE) : Systematic variation of parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions .
- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.
- In-line monitoring : Use of FTIR or HPLC to track reaction progress and minimize side reactions .
Structural Characterization
Basic: What analytical techniques are essential for confirming the compound’s structure?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring systems (e.g., methoxy, chloro, and carboxamide groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and isotopic patterns .
- X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing (if single crystals are obtainable).
Advanced: How can researchers resolve ambiguous spectral data, such as overlapping signals in NMR?
- 2D NMR techniques : COSY, NOESY, and HSQC to assign proton-proton correlations and differentiate aromatic protons .
- Computational modeling : DFT calculations to predict chemical shifts and compare with experimental data.
Biological Activity Evaluation
Basic: What assays are used to evaluate the compound’s biological activity?
- Enzyme inhibition assays : Target-specific screens (e.g., kinase or protease inhibition) using fluorescence or colorimetric readouts .
- Cell viability assays : MTT or ATP-based assays to assess cytotoxicity in cancer or microbial models .
Advanced: How can conflicting bioactivity data between studies be addressed?
- Dose-response validation : Replicate experiments across multiple concentrations to establish IC₅₀/EC₅₀ values.
- Orthogonal assays : Use alternative methods (e.g., SPR for binding affinity) to confirm activity .
Handling Data Contradictions
Advanced: What methodologies resolve discrepancies in reported biological or chemical data?
- Reproducibility checks : Independent synthesis and testing in multiple labs to rule out batch variability.
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., fluorophenyl or methyl-substituted derivatives) to identify trends .
Structure-Activity Relationship (SAR) Studies
Advanced: How to design SAR studies for optimizing target affinity?
- Systematic substitution : Modify the 3-methoxyphenyl or 3-chloro-4-methylphenyl groups to assess steric/electronic effects on activity .
- Fragment-based design : Introduce bioisosteres (e.g., replacing methoxy with ethoxy or halogens) to enhance solubility or binding .
Analytical Techniques for Impurity Profiling
Basic: Which techniques are used to assess purity?
- HPLC-UV/ELSD : Reverse-phase C18 columns with acetonitrile/water gradients to separate impurities .
- TLC : Quick qualitative checks using silica plates and iodine visualization.
Advanced: How to identify trace impurities in the compound?
- LC-MS/MS : Hyphenated techniques to correlate retention times with mass fragments for unknown peaks.
- Stability-indicating assays : Forced degradation (heat, light, pH) followed by HPLC to detect degradation products .
Stability and Storage
Basic: What are recommended storage conditions?
- Short-term : Store at -20°C in sealed, amber vials under inert gas (argon/nitrogen).
- Long-term : Lyophilize and store at -80°C with desiccants.
Advanced: How to characterize degradation pathways?
- Stress testing : Expose the compound to oxidative (H₂O₂), hydrolytic (acid/base), or photolytic conditions, followed by LC-MS analysis.
- Kinetic studies : Monitor degradation rates at varying temperatures to calculate Arrhenius parameters.
Computational Modeling
Advanced: How to employ molecular docking for target prediction?
- Ligand preparation : Generate 3D conformers and optimize geometry using software like Schrödinger or AutoDock.
- Binding site analysis : Molecular dynamics (MD) simulations to assess stability of ligand-protein complexes.
In Vivo Pharmacokinetics (PK)
Basic: What parameters are critical for in vivo studies?
- Bioavailability : Measure plasma concentrations via LC-MS after oral/intravenous administration.
- Half-life : Calculate elimination rates using non-compartmental analysis.
Advanced: How to perform metabolic profiling?
- Radiolabeled studies : Synthesize ¹⁴C-labeled analogs to track metabolites in urine/feces.
- Microsomal assays : Incubate with liver microsomes to identify phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
